molecular formula C8H9NO2S B3229498 6-Methoxy-4-(methylthio)nicotinaldehyde CAS No. 1288994-83-1

6-Methoxy-4-(methylthio)nicotinaldehyde

Cat. No.: B3229498
CAS No.: 1288994-83-1
M. Wt: 183.23 g/mol
InChI Key: OMYZUWZTIFVZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(methylthio)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 6-Methoxy-4-(methylthio)nicotinic acid, while reduction would yield 6-Methoxy-4-(methylthio)nicotinyl alcohol .

Scientific Research Applications

6-Methoxy-4-(methylthio)nicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(methylthio)nicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-(methylthio)nicotinic acid
  • 6-Methoxy-4-(methylthio)nicotinyl alcohol
  • 4-Methylthio-6-methoxynicotinaldehyde

Uniqueness

6-Methoxy-4-(methylthio)nicotinaldehyde is unique due to the specific positioning of the methoxy and methylthio groups on the nicotinaldehyde ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

6-methoxy-4-methylsulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8-3-7(12-2)6(5-10)4-9-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYZUWZTIFVZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-4-(methylthio)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxy-4-(methylthio)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methoxy-4-(methylthio)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Methoxy-4-(methylthio)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-Methoxy-4-(methylthio)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methoxy-4-(methylthio)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.